Isopropamide Iodide

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1957.

was heading 1965-94; use AMMONIUM COMPOUNDS to search this compound 1966-94

See also: Isopropamide (has active moiety).

Properties

IUPAC Name |

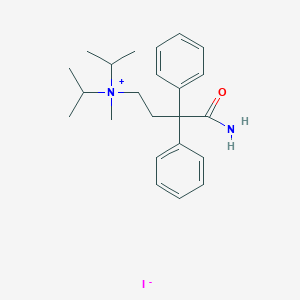

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O.HI/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSMWENDZZIWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221221 | |

| Record name | Isopropamide iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-81-8 | |

| Record name | Isopropamide iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropamide iodide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropamide Iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropamide iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropamide iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPAMIDE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0KNA372SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopropamide Iodide: A Quaternary Ammonium Anticholinergic Agent - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropamide iodide is a long-acting, quaternary ammonium anticholinergic agent with primary applications in the management of gastrointestinal disorders characterized by hyperacidity and hypermotility. As a competitive antagonist of muscarinic acetylcholine receptors, it effectively reduces smooth muscle tone and secretions. This technical guide provides a comprehensive overview of the core pharmacological and chemical aspects of this compound, including its mechanism of action, pharmacokinetic profile, and synthesis. Detailed experimental protocols for the evaluation of its anticholinergic activity are presented, alongside a summary of available quantitative data. Furthermore, key signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its cellular effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

This compound is a synthetic quaternary ammonium compound that exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1] Its quaternary structure confers a permanent positive charge, which influences its absorption, distribution, and overall pharmacokinetic profile, generally limiting its ability to cross the blood-brain barrier.[2] Clinically, this compound has been utilized for its antispasmodic and antisecretory properties in treating conditions such as peptic ulcers and irritable bowel syndrome.[3][4] This guide delves into the technical details of this compound, providing in-depth information for scientific and research applications.

Mechanism of Action

This compound functions as a non-selective competitive antagonist of acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[1] By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a reduction in parasympathetic nervous system activity. This antagonism results in decreased smooth muscle contraction, reduced glandular secretions (e.g., salivary, bronchial, and gastric), and altered heart rate.[5] The therapeutic efficacy of this compound in gastrointestinal disorders stems from its ability to decrease motility and acid secretion in the gut.[3]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The five subtypes are broadly classified based on their primary G-protein coupling:

-

M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.[6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]

-

M2 and M4 Receptors: These receptors primarily couple to Gi/o proteins.[6][7] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as inwardly rectifying potassium channels.[8]

This compound, by blocking these receptors, inhibits the downstream signaling cascades initiated by acetylcholine.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Anticholinergics for overactive bladder therapy: central nervous system effects. [vivo.weill.cornell.edu]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods [mdpi.com]

An In-Depth Technical Guide to the Pharmacological Profile of Isopropamide Iodide in Gastrointestinal Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropamide iodide is a long-acting, quaternary ammonium anticholinergic agent with significant effects on the gastrointestinal (GI) tract.[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its mechanism of action, receptor affinity, and its antisecretory and antispasmodic properties. Detailed experimental protocols for evaluating its efficacy are presented, alongside a summary of available quantitative data. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of drugs targeting GI motility and secretion.

Introduction

This compound is a synthetic anticholinergic drug historically used in the treatment of gastrointestinal disorders characterized by hyperacidity and hypermotility, such as peptic ulcers and irritable bowel syndrome.[3][4][5] As a quaternary ammonium compound, its structure confers distinct pharmacokinetic properties, primarily limiting its ability to cross the blood-brain barrier and thus reducing central nervous system side effects.[6][7][8] Its therapeutic effects in the GI tract are mediated through competitive antagonism of muscarinic acetylcholine receptors.[1][3]

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is the competitive blockade of muscarinic acetylcholine (ACh) receptors.[1][3] In the gastrointestinal tract, acetylcholine, released from parasympathetic nerve endings, plays a crucial role in stimulating smooth muscle contraction and glandular secretion. By binding to muscarinic receptors on smooth muscle cells and secretory glands, this compound inhibits the actions of acetylcholine, leading to a reduction in GI motility and acid secretion.[3][4]

The predominant muscarinic receptor subtype involved in mediating smooth muscle contraction in the gut is the M3 receptor.[6][9] While the M2 receptor is also present in large numbers in GI smooth muscle, its role is more modulatory.[9] Gastric acid secretion is also primarily mediated by M3 receptors on parietal cells.[10] this compound is known to be an antagonist of the M3 muscarinic acetylcholine receptor.[10]

Signaling Pathway of Muscarinic M3 Receptor Antagonism

The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), contribute to the physiological responses of smooth muscle contraction and acid secretion. This compound, by blocking the initial binding of acetylcholine to the M3 receptor, inhibits this entire signaling cascade.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. Anticholinergics in palliative medicine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Muscarinic Agonists and Antagonists: Effects on Gastrointestinal Funct" by Frederick J. Ehlert, K. J. Pak et al. [digitalcommons.chapman.edu]

- 10. go.drugbank.com [go.drugbank.com]

Synthesis and structural elucidation of isopropamide iodide

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Isopropamide Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quaternary ammonium anticholinergic agent used in the treatment of gastrointestinal disorders. Its synthesis involves a multi-step process culminating in the formation of a stable quaternary ammonium salt. The structural integrity of the final compound is confirmed through a suite of modern analytical techniques. This document provides a detailed guide to the chemical synthesis of this compound and the comprehensive methods for its structural elucidation, including detailed experimental protocols, tabulated data, and workflow visualizations.

Chemical and Physical Properties

This compound, with the IUPAC name (4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium iodide, is a white to pale yellow crystalline powder.[1][2] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₃IN₂O | [3][4] |

| Molecular Weight | 480.43 g/mol | [5][6][7] |

| IUPAC Name | (4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium iodide | [4][5] |

| CAS Number | 71-81-8 | [4][6][7] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| Melting Point | 189-191.5 °C or 198-201 °C (with decomposition) | |

| Solubility | Sparingly soluble in water; freely soluble in chloroform & alcohol | [1] |

Synthesis of this compound

The synthesis of this compound is a three-step process starting from diphenylacetonitrile. The pathway involves an initial alkylation, followed by nitrile hydrolysis to form a tertiary amide intermediate, and concludes with a quaternization reaction to yield the final product.

Synthetic Pathway

The overall synthetic scheme is illustrated below.

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(diisopropylamino)-2,2-diphenylbutanenitrile (Intermediate Nitrile)

-

Principle: This step involves the alkylation of the acidic α-carbon of diphenylacetonitrile with diisopropylaminoethyl chloride using a strong base like sodium amide (NaNH₂) to deprotonate the starting material, forming a nucleophilic carbanion.

-

Protocol:

-

To a stirred suspension of sodium amide in anhydrous toluene, add a solution of diphenylacetonitrile in anhydrous toluene dropwise under an inert atmosphere (N₂).

-

Heat the mixture under reflux for 2-3 hours to ensure complete formation of the carbanion.

-

Cool the reaction mixture and add a solution of diisopropylaminoethyl chloride in anhydrous toluene dropwise.

-

Heat the mixture again under reflux for 4-6 hours.

-

After cooling, quench the reaction by carefully adding water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the intermediate nitrile.

-

Step 2: Synthesis of 4-(diisopropylamino)-2,2-diphenylbutanamide (Intermediate Amide)

-

Principle: The nitrile group of the intermediate is hydrolyzed to a primary amide. This can be achieved under either acidic or basic conditions. Basic hydrolysis using hydrogen peroxide is often preferred as it can be milder and prevent further hydrolysis to the carboxylic acid.[3]

-

Protocol (Basic Hydrolysis):

-

Dissolve the intermediate nitrile in a suitable solvent such as ethanol or tert-butanol.[8]

-

Add an aqueous solution of sodium hydroxide followed by the dropwise addition of 30% hydrogen peroxide at a controlled temperature (e.g., 40-50 °C).

-

Stir the mixture for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate amide.

-

Step 3: Synthesis of this compound (Final Product)

-

Principle: This is a standard Sₙ2 reaction where the lone pair of electrons on the tertiary amine of the intermediate amide attacks the electrophilic methyl group of methyl iodide. This forms a quaternary ammonium iodide salt.[9]

-

Protocol:

-

Dissolve the intermediate amide in a polar aprotic solvent such as acetone or acetonitrile.

-

Add an excess of methyl iodide (CH₃I) to the solution.

-

Stir the reaction mixture at room temperature. The product, being a salt, will often precipitate out of the solution. The reaction may be gently heated if required.

-

Monitor the reaction for completeness (typically 12-24 hours).

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold solvent (the one used for the reaction) to remove unreacted starting materials.

-

Dry the product under vacuum to yield pure this compound.

-

Structural Elucidation

A combination of spectroscopic and analytical methods is required to confirm the identity and structure of the synthesized this compound.

Elucidation Workflow

Caption: Workflow for the structural elucidation of this compound.

Analytical Protocols and Data

3.2.1. X-Ray Crystallography

-

Principle: Single-crystal X-ray diffraction provides the definitive three-dimensional arrangement of atoms in the crystalline state, confirming connectivity and stereochemistry.

-

Protocol:

-

Grow a single crystal of this compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation or cooling from a saturated solution (e.g., ethanol).[10][11]

-

Mount the crystal on a goniometer.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).[12]

-

Process the diffraction data and solve the structure using direct methods or Patterson and Fourier methods.[11]

-

Refine the structural model to obtain final atomic coordinates and geometric parameters.

-

-

Data Presentation:

| Parameter | Reported Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| Unit Cell (a) | 17.624(6) Å | |

| Unit Cell (b) | 14.589(5) Å | |

| Unit Cell (c) | 9.012(4) Å | |

| Molecules (Z) | 4 |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts, integration, and coupling patterns are used to map the molecular structure.

-

Protocol:

-

Dissolve ~5-10 mg of pure this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Presentation (Predicted):

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H (10H) | ~7.2 - 7.5 (multiplet) | ~125 - 145 |

| -C(Ph)₂- | - | ~55 - 65 |

| -CH₂-CH₂-N⁺- | ~2.5 - 3.0 (multiplet) | ~20 - 30 |

| -CH₂-N⁺- | ~3.2 - 3.6 (multiplet) | ~50 - 60 |

| -N⁺-CH₃ (3H) | ~3.1 (singlet) | ~45 - 55 |

| -N⁺-CH(CH₃)₂ (2H) | ~3.5 - 3.9 (septet) | ~60 - 70 |

| -N⁺-CH(CH₃)₂ (12H) | ~1.3 - 1.5 (doublet) | ~15 - 20 |

| -C=O | - | ~170 - 180 |

| -CONH₂ (2H) | ~5.5 - 7.0 (broad singlets) | - |

3.2.3. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

-

Protocol:

-

Prepare a sample by either creating a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Presentation (Expected):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H stretch (two bands) | Primary Amide (-CONH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (Alkyl) |

| ~1680 | C=O stretch (Amide I band) | Primary Amide (-CONH₂) |

| ~1600 | N-H bend (Amide II band) | Primary Amide (-CONH₂) |

| 1600, 1450 | C=C stretch | Aromatic Ring |

| ~1480 | Asymmetric deformation | Quaternary Amine group |

| ~500 | C-I stretch (possible) | Iodoalkane |

3.2.4. Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the parent ion and structural information from its fragmentation pattern.

-

Protocol:

-

Dissolve a small sample in a suitable solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is ideal for pre-charged species like quaternary amines.

-

Acquire the mass spectrum.

-

-

Data Presentation (Expected):

| m/z Value | Identity | Notes |

| 353.26 | [M]⁺ (Isopropamide Cation) | The molecular ion (C₂₃H₃₃N₂O⁺). The iodide is not observed. |

| 127 | [I]⁻ | Would be observed in negative ion mode. |

| Various | Fragmentation ions | Alpha-cleavage adjacent to the nitrogen is a common pathway for amines.[13] |

3.2.5. UV-Vis Spectrophotometry

-

Principle: This technique measures the absorption of UV-Visible light by a substance. While primarily used for quantification, the wavelength of maximum absorbance (λmax) is a characteristic property under specific conditions.

-

Protocol (Iodine Liberation Method):

-

Prepare a standard solution of this compound in distilled water.

-

In a volumetric flask, add an aliquot of the standard solution, 1N H₂SO₄, and 1% sodium nitrite solution.

-

Dilute to the mark with distilled water.

-

Measure the absorbance against a reagent blank, scanning for the λmax.

-

-

Protocol (Ion-Pair Complex Method): [14]

-

In a separating funnel, mix an aliquot of the standard solution with a pH 10 buffer and a solution of Bromophenol Blue (BPB).

-

Extract the formed colored complex into chloroform.

-

Measure the absorbance of the chloroform layer against a reagent blank.

-

-

Data Presentation:

| Method | Reagents | λmax (nm) | Reference(s) |

| Iodine Liberation | NaNO₂ / H₂SO₄ | 449 | |

| Ion-Pair with BPB | Bromophenol Blue / pH 10 buffer | 600 | [14] |

| Ion-Pair with Thymol Blue | Thymol Blue / pH 4 buffer | 404 |

Conclusion

The synthesis of this compound is a well-defined, multi-step chemical process that can be reliably executed using standard organic chemistry techniques. Its structural verification relies on a powerful combination of analytical methods. Definitive structural confirmation is achieved through single-crystal X-ray crystallography, while a combination of NMR, IR, and mass spectrometry provides comprehensive and complementary data to elucidate the molecular structure and confirm the identity of the synthesized compound. UV-Vis spectrophotometry serves as a robust method for subsequent quantification in pharmaceutical formulations. This guide provides the necessary theoretical and practical framework for professionals engaged in the synthesis, analysis, and development of this compound.

References

- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. scbt.com [scbt.com]

- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 9. hofmannrxn [ursula.chem.yale.edu]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

Isopropamide Iodide (CAS 71-81-8): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropamide iodide, identified by CAS number 71-81-8, is a long-acting quaternary anticholinergic agent. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle tone, decreased glandular secretions, and slower gastrointestinal motility.[1][2][3] These properties have positioned this compound as a valuable compound in both clinical and research settings, particularly in the study and treatment of gastrointestinal disorders characterized by hyperacidity and hypermotility, such as peptic ulcers and irritable bowel syndrome.[2][3][4] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its mechanism of action, experimental protocols for its analysis and physiological effects, and relevant quantitative data.

Physicochemical Properties and Identification

| Property | Value |

| CAS Number | 71-81-8 |

| Molecular Formula | C23H33IN2O |

| Molecular Weight | 480.43 g/mol [5] |

| Synonyms | Darbid, Dipramid, (3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide[5] |

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, typically binds to these receptors to stimulate various physiological responses, including smooth muscle contraction and glandular secretion. This compound, by blocking these receptors, effectively inhibits the actions of acetylcholine.[1]

The therapeutic effects in the gastrointestinal tract are primarily mediated through the blockade of M3 muscarinic receptors, which are abundant on smooth muscle cells and secretory glands.[6][7] Inhibition of these receptors leads to:

-

Reduced Gastric Acid Secretion: By blocking muscarinic receptors on parietal cells in the stomach, this compound decreases the secretion of gastric acid.[2]

-

Decreased Gastrointestinal Motility: It relaxes the smooth muscles of the gastrointestinal tract, reducing spasms and slowing the transit of intestinal contents.[1][2]

The quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects and reduced central nervous system side effects compared to non-quaternary anticholinergics.

Signaling Pathway of M3 Muscarinic Acetylcholine Receptor Antagonism

The following diagram illustrates the signaling pathway initiated by acetylcholine binding to the M3 muscarinic receptor and the point of inhibition by this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Isopropamide - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action for isopropamide iodide's antispasmodic effect is the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M₃ subtype located on gastrointestinal smooth muscle cells.[3][4] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, stimulates these receptors to induce muscle contraction and peristalsis.[3] By blocking these receptors, this compound inhibits acetylcholine-induced contractions, leading to smooth muscle relaxation and alleviation of spasms.[3] As a quaternary ammonium compound, this compound possesses a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to tertiary amine anticholinergics.

Cellular Signaling Pathways

The contraction of gastrointestinal smooth muscle is predominantly mediated by the M₂ and M₃ muscarinic receptor subtypes, which are co-expressed in these tissues.[5]

-

M₃ Receptor Pathway (Primary Contractile Pathway): This is the main pathway for direct smooth muscle contraction.

-

Agonist Binding: Acetylcholine binds to the M₃ receptor.

-

G-Protein Activation: The receptor activates the Gq/11 class of G-proteins.

-

PLC Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

Calcium Influx & Sensitization: DAG, along with the increase in intracellular Ca²⁺, activates Protein Kinase C (PKC). The Gq pathway also involves the Rho/Rho kinase pathway, which inhibits myosin light chain phosphatase, sensitizing the contractile apparatus to Ca²⁺.

-

Contraction: The elevated cytosolic Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

-

-

M₂ Receptor Pathway (Indirect Contractile & Anti-relaxant Pathway):

-

Agonist Binding: Acetylcholine binds to the M₂ receptor.

-

G-Protein Activation: The receptor activates the Gi/o class of G-proteins.

-

Adenylyl Cyclase Inhibition: The α-subunit of Gi/o inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP).

-

Reduced Relaxation: Lower levels of cAMP lead to decreased activity of Protein Kinase A (PKA), which normally promotes muscle relaxation. By inhibiting this relaxant pathway, M₂ receptor activation indirectly contributes to a contractile state.

-

This compound competitively binds to these M₂ and M₃ receptors, preventing the initiation of these signaling cascades by acetylcholine, thus resulting in an antispasmodic effect.

Experimental Protocols for Antispasmodic Activity Assessment

The evaluation of antispasmodic drugs like this compound relies on established in vitro and in vivo pharmacological models.

In Vitro Analysis: The Isolated Organ Bath Assay

The isolated organ bath is the gold standard for quantifying the antispasmodic activity of a compound. It allows for the determination of potency (pA₂ or IC₅₀) by measuring the compound's ability to inhibit contractions induced by a spasmogen, typically a muscarinic agonist like acetylcholine or carbachol.

Objective: To determine the competitive antagonistic activity of a test compound against an agonist-induced contraction in an isolated smooth muscle preparation (e.g., guinea pig ileum).

Materials & Equipment:

-

Tissue: Male Wistar rats (200-220 g) or guinea pigs. The terminal ileum is commonly used.

-

Physiological Salt Solution: Tyrode's solution, gassed with oxygen (95% O₂ / 5% CO₂). Composition (g/L): NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaHCO₃ 1.0, NaH₂PO₄ 0.05, Glucose 1.0.

-

Apparatus: Organ bath (50 ml capacity), isotonic transducer, stimulator (for electrical field stimulation, if needed), pen recorder or data acquisition system.

-

Reagents: Acetylcholine (ACh) or Carbachol (CCh) as spasmogens, test compound (this compound), reference antagonist (e.g., Atropine).

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized animal and placed in oxygenated Tyrode's solution. A longitudinal strip (approx. 2-3 cm) is prepared.

-

Mounting: The ileum strip is suspended between a fixed hook and an isotonic transducer in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with oxygen.

-

Equilibration: The preparation is subjected to a resting tension of 1g and allowed to equilibrate for 30-60 minutes. The bath solution is changed every 15 minutes.

-

Generating a Cumulative Concentration-Response Curve (CRC) for the Agonist:

-

Add the agonist (e.g., acetylcholine) to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁸ M to 10⁻³ M).

-

Allow the tissue to respond and reach a plateau at each concentration before adding the next.

-

Record the contractile response at each concentration to establish a baseline CRC.

-

-

Antagonist Incubation:

-

Wash the tissue multiple times with fresh Tyrode's solution until the baseline tension is restored.

-

Add a fixed concentration of the antagonist (this compound) to the bath and incubate for a predetermined period (e.g., 20-30 minutes).

-

-

Generating CRC in the Presence of Antagonist:

-

Repeat the cumulative addition of the agonist in the presence of the antagonist.

-

A competitive antagonist will cause a rightward parallel shift in the CRC.

-

-

Data Analysis (Schild Plot):

-

Repeat steps 4-6 with at least three different concentrations of the antagonist.

-

Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC₅₀) in the presence of the antagonist to the EC₅₀ in its absence.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

-

The x-intercept of the regression line provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

-

In Vivo Analysis: Gastrointestinal Motility Models

In vivo models are essential for evaluating the overall effect of a drug on gastrointestinal transit time in a whole organism.

Objective: To assess the effect of a test compound on the propulsion of a non-absorbable marker through the gastrointestinal tract of a rodent.

Model: Charcoal Meal Transit Assay in Rats

-

Animals: Male Wistar rats (200 ± 20 g), fasted for 16-18 hours with free access to water.

-

Marker: A suspension of 5% activated charcoal in a 10% gum arabic solution.

-

Procedure:

-

Dosing: Test animals are administered the test compound (this compound) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Marker Administration: After a specific time post-dosing (e.g., 60 minutes), the charcoal meal is administered orally (e.g., 2 ml/animal).

-

Sacrifice: Animals are euthanized by cervical dislocation at a fixed time after charcoal administration (e.g., 15-30 minutes).

-

Measurement: The abdomen is opened, and the small intestine is carefully excised from the pylorus to the cecum. The total length of the intestine is measured. The distance traveled by the charcoal meal from the pylorus is also measured.

-

Calculation: The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of the small intestine) x 100.

-

-

Interpretation: A statistically significant decrease in the percentage of intestinal transit in the drug-treated group compared to the vehicle control group indicates an inhibitory effect on gastrointestinal motility, consistent with antispasmodic activity.

Quantitative Data Presentation

The potency of a competitive antagonist is typically expressed as a pA₂ value. A higher pA₂ value indicates greater potency. While primary research articles detailing the specific pA₂ value for this compound were not identified in the conducted literature search, the following table provides context by presenting pA₂ values for other common anticholinergic antispasmodic drugs, determined using acetylcholine as the agonist in isolated ileum preparations. This data serves as a benchmark for the expected potency range of muscarinic antagonists in this assay.

Table 1: Comparative Antimuscarinic Potency (pA₂ Values) of Anticholinergic Agents in Isolated Ileum Preparations

| Antagonist | Animal Model | pA₂ Value (Mean ± SEM/SD) | Type of Antagonism | Reference |

| Atropine | Goat Ileum | 9.59 ± 0.022 | Competitive | [6] |

| Atropine | Guinea Pig Ileum | 9.93 ± 0.044 | Competitive | [6] |

| Dicyclomine | Goat Ileum | 8.92 ± 0.237 | Non-competitive | [6] |

| Dicyclomine | Guinea Pig Ileum | 9.39 ± 0.120 | Non-competitive | [6] |

| Hyoscine | Goat Ileum | 9.09 ± 0.022 | Competitive | [6] |

| Hyoscine | Guinea Pig Ileum | 9.46 ± 0.058 | Competitive | [6] |

| Phencynonate (R-isomer) | Guinea Pig Ileum | 6.84 ± 0.24 | Competitive | [7] |

Note: The type of antagonism (competitive vs. non-competitive) is typically determined by the slope of the Schild plot. A slope not significantly different from 1.0 suggests competitive antagonism.[7]

Conclusion

This compound exerts its antispasmodic effects through competitive antagonism at muscarinic acetylcholine receptors, primarily the M₃ subtype, thereby inhibiting the signaling cascades that lead to smooth muscle contraction. The primary research methods to substantiate these effects involve well-established in vitro and in vivo protocols. The isolated organ bath assay is paramount for quantifying antagonist potency (pA₂) and determining the nature of the antagonism, while in vivo gastrointestinal transit models confirm efficacy in a physiological context. Although specific, modern primary data on the pA₂ of this compound is sparse, the methodologies described herein provide a robust framework for its evaluation and for the development of novel antispasmodic agents targeting the muscarinic system.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Isopropamide Iodide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic and bioavailability profile of isopropamide iodide, a long-acting anticholinergic agent. The information presented herein is synthesized from available scientific literature to support research and development activities.

Introduction

This compound is a quaternary ammonium anticholinergic agent. Its primary mechanism of action involves the non-selective blockade of muscarinic acetylcholine receptors. This action leads to a reduction in smooth muscle tone and secretions, making it clinically useful in the management of gastrointestinal disorders, such as peptic ulcers. As a quaternary ammonium compound, its structure confers specific pharmacokinetic properties, notably influencing its absorption and distribution. Understanding these properties is critical for its effective and safe use in therapeutic applications.

Pharmacokinetic Profile

The pharmacokinetics of isopropamide have been characterized, with key studies providing insights into its absorption, distribution, metabolism, and excretion. The data presented below is derived from studies conducted in canine models, which serve as a valuable reference for its behavior in vivo.

Following oral administration, isopropamide is absorbed from the gastrointestinal tract. However, as a quaternary ammonium compound, its absorption is relatively poor. The peak plasma concentration (Cmax) is typically reached within a few hours of ingestion.

The distribution of isopropamide is largely limited to peripheral tissues. Its quaternary structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects commonly associated with tertiary amine anticholinergics.

Isopropamide is primarily eliminated through the kidneys. A significant portion of the drug is excreted unchanged in the urine.

The oral bioavailability of isopropamide has been determined to be low. In a study involving dogs, the systemic availability of orally administered isopropamide was found to be approximately 13.9%. This low bioavailability is consistent with its chemical nature as a quaternary ammonium salt, which generally exhibits poor absorption from the gastrointestinal tract.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound, derived from a study in dogs.

| Pharmacokinetic Parameter | Value (Mean ± SEM) | Unit |

| Intravenous Administration | ||

| Elimination Half-Life (t½) | 9.3 ± 1.1 | hours |

| Volume of Distribution (Vd) | 1.8 ± 0.2 | L/kg |

| Total Body Clearance (Cl) | 2.5 ± 0.2 | ml/min/kg |

| Oral Administration | ||

| Elimination Half-Life (t½) | 7.9 ± 0.5 | hours |

| Peak Plasma Concentration (Cmax) | 0.26 ± 0.03 | µg/ml |

| Time to Peak Concentration (Tmax) | 3.0 ± 0.5 | hours |

| Bioavailability (F) | 13.9 ± 2.6 | % |

Experimental Protocols

The data presented above was obtained through a series of well-defined experimental protocols. The following methodology is based on a key study investigating the pharmacokinetics of isopropamide in dogs.

-

Species: Beagle dogs

-

Health Status: Clinically healthy, confirmed by physical examination and laboratory tests.

-

Housing: Housed in individual metabolism cages, with a controlled environment (temperature, humidity, and light-dark cycle).

-

Diet: Fed a standard canine diet with free access to water. Animals were fasted overnight prior to drug administration.

-

Study Design: A crossover design was employed, where each dog received both intravenous and oral formulations of isopropamide, with a washout period between treatments.

-

Intravenous (IV) Administration: Isopropamide was administered as a single bolus injection into the cephalic vein at a dose of 0.5 mg/kg.

-

Oral (PO) Administration: Isopropamide was given as a tablet at a dose of 2.0 mg/kg.

-

Blood Sampling: Venous blood samples were collected from the jugular vein at predefined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

-

Sample Processing: Blood samples were collected into heparinized tubes and centrifuged to separate the plasma. The plasma was then stored at -20°C until analysis.

-

Urine Collection: Urine was collected over a 24-hour period to determine the extent of renal excretion.

-

Technique: High-Performance Liquid Chromatography (HPLC) was used for the quantification of isopropamide in plasma and urine samples.

-

Extraction: A solvent extraction method was used to isolate the drug from the biological matrix.

-

Detection: A UV detector set at an appropriate wavelength was used to detect and quantify the drug.

-

Validation: The analytical method was validated for its accuracy, precision, linearity, and sensitivity.

-

Software: Standard pharmacokinetic software was used to analyze the plasma concentration-time data.

-

Parameters Calculated: The key pharmacokinetic parameters, including half-life, volume of distribution, clearance, Cmax, Tmax, and bioavailability, were calculated using non-compartmental methods.

Visualizations

A Technical Guide to the Foundational Studies of Isopropamide Iodide for Peptic Ulcer Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptic ulcer disease (PUD) arises from an imbalance between aggressive factors, primarily gastric acid and pepsin, and the protective mechanisms of the gastrointestinal mucosa. Historically, the therapeutic strategy centered on mitigating the corrosive effects of gastric acid. Isopropamide iodide, a long-acting quaternary anticholinergic agent, emerged as a significant therapeutic tool in this endeavor. It is utilized in the management of peptic ulcers and other gastrointestinal disorders characterized by hyperacidity and hypermotility. This document provides an in-depth analysis of the foundational pharmacology, mechanism of action, and key experimental data related to this compound.

Chemical and Pharmacological Properties

This compound is a synthetic anticholinergic agent with a quaternary ammonium structure, which contributes to its potent and prolonged duration of action.

| Property | Data |

| Chemical Name | (3-carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide |

| Molecular Formula | C23H33IN2O |

| Molecular Weight | 480.43 g/mol |

| CAS Number | 71-81-8 |

| Class | Anticholinergic, Muscarinic Antagonist |

| Key Feature | Long-acting (up to 12 hours) antisecretory and antispasmodic effects. |

Mechanism of Action: Antagonism of Cholinergic Signaling

The therapeutic effects of this compound are rooted in its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it interrupts the parasympathetic nerve impulses that stimulate gastric acid secretion and gastrointestinal motility.

Cholinergic Regulation of Gastric Acid Secretion

Gastric acid secretion is a complex process regulated by neuronal, hormonal, and paracrine pathways. The final step is mediated by the H+/K+-ATPase (proton pump) in parietal cells. The cholinergic pathway plays a crucial stimulatory role:

-

Vagal Stimulation: Vagal nerve efferents release acetylcholine (ACh).

-

Direct Parietal Cell Activation: ACh directly stimulates M3 muscarinic receptors on parietal cells, increasing intracellular calcium and activating the proton pump.

-

Indirect Stimulation: ACh also stimulates M3 receptors on enterochromaffin-like (ECL) cells, triggering the release of histamine. Histamine then acts on H2 receptors on parietal cells, increasing cAMP and further stimulating acid secretion.

-

Inhibition of Somatostatin: ACh inhibits somatostatin release from D cells. Since somatostatin normally suppresses acid secretion, its inhibition leads to a net increase in acid production.

The diagram below illustrates this physiological signaling cascade.

Pharmacological Intervention with this compound

This compound competitively binds to muscarinic receptors (primarily M3) on both parietal cells and ECL cells, preventing acetylcholine from exerting its effects.[1] This blockade directly reduces the stimulation of the proton pump and diminishes the release of histamine, a key secretagogue.[2] The result is a marked decrease in both basal and stimulated gastric acid output.

Pharmacokinetics and Efficacy Data

| Parameter | Finding | Citation |

| Healing Rate (Antacid/Anticholinergic) | 50% at 3 weeks; 96% at 6 weeks | [4] |

| Healing Rate (Cimetidine) | 67% at 3 weeks; 83% at 6 weeks | [4] |

| Healing Rate (Placebo) | 13% at 3 weeks; 33% at 6 weeks | [4] |

| Onset of Action | 1-2 hours post-oral administration | [5] |

| Duration of Action | Up to 12 hours | |

| Typical Adult Dosage | 2.5 mg to 5 mg, two to three times daily | [1] |

Note: The healing rate data is for an antacid/anticholinergic combination, reflecting the common therapeutic approach of the era.

Experimental Protocols for Preclinical Evaluation

The evaluation of anti-ulcer agents like this compound relies on established animal models. The pylorus ligation (Shay rat) model is a classic method for assessing the inhibition of gastric acid secretion and ulcer formation.[6][7]

Pylorus Ligation (Shay Rat) Model

Objective: To evaluate the ability of a test compound to reduce gastric acid volume, total acidity, and prevent the formation of ulcers due to acid accumulation.

Methodology:

-

Animal Preparation: Adult Wistar rats (150-200g) are fasted for 24-48 hours prior to the experiment, with free access to water.[7]

-

Anesthesia: The animal is anesthetized using a suitable agent (e.g., ether, isoflurane).

-

Surgical Procedure: A midline abdominal incision is made to expose the stomach. The pyloric sphincter (the exit of the stomach) is carefully ligated with a suture, ensuring blood vessels are not occluded. The abdominal wall is then closed.[7]

-

Drug Administration: The test compound (this compound), vehicle (control), or a standard drug (e.g., ranitidine) is administered orally or subcutaneously immediately after ligation.[7]

-

Incubation Period: The animals recover from anesthesia and are kept for a specified period, typically 4 to 19 hours, without food or water.[7][8]

-

Sample Collection: Animals are euthanized via CO2 asphyxiation. The esophagus is clamped, and the stomach is surgically removed.

-

Analysis:

-

The gastric contents are collected into a centrifuge tube to measure volume.

-

The contents are titrated against 0.01N NaOH to determine total and free acidity.

-

The stomach is cut open along the greater curvature, washed, and examined under magnification to score the number and severity of ulcers (Ulcer Index).

-

-

Calculation: The percentage of ulcer protection is calculated relative to the vehicle control group.

The following diagram outlines the workflow of this experimental protocol.

Safety and Adverse Effects

The clinical utility of this compound and other non-selective anticholinergics is often limited by their side effects, which stem from the blockade of muscarinic receptors throughout the body.

| Common Adverse Effects |

| Dry Mouth (Xerostomia) |

| Blurred Vision (Mydriasis, Cycloplegia) |

| Constipation |

| Urinary Retention / Hesitancy |

| Drowsiness and Dizziness |

| Tachycardia (Rapid Heart Rate) |

These effects are dose-dependent and necessitate careful patient selection, particularly avoiding use in individuals with glaucoma, prostatic hypertrophy, or certain cardiovascular conditions.

Conclusion

This compound represents a foundational therapeutic agent in the historical management of peptic ulcer disease. Its mechanism as a long-acting, non-selective muscarinic antagonist provides potent inhibition of gastric acid secretion. While its use has been largely superseded by more selective and better-tolerated agents like H2 receptor antagonists and proton pump inhibitors, the study of its action was crucial in elucidating the role of the cholinergic nervous system in gastric physiology. The experimental models used to validate its efficacy remain standard preclinical tools for the evaluation of new anti-ulcer and antisecretory drugs. For drug development professionals, understanding the pharmacology and limitations of agents like this compound offers valuable context for the innovation of next-generation gastrointestinal therapeutics.

References

- 1. Anticholinergics: do they work in peptic ulcer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticholinergic Drugs as Used in the Management of Peptic Ulcer : Their Mechanism of Action and Their Comparative Value - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antacid/anticholinergic, cimetidine, and placebo in treatment of active peptic ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experiment no 1 | PPTX [slideshare.net]

- 7. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]

- 8. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Simultaneous Quantification of Isopropamide Iodide and Trifluoperazine Hydrochloride in Combination Drug Products

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a precise, accurate, and robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Isopropamide Iodide and Trifluoperazine Hydrochloride in combined pharmaceutical dosage forms. The method utilizes a C18 stationary phase with a mobile phase composed of a pH 6.0 phosphate buffer and acetonitrile, ensuring effective separation and quantification. The protocol has been validated according to ICH guidelines, demonstrating excellent linearity, accuracy, and precision, making it suitable for routine quality control and stability testing.

Introduction

This compound is a quaternary ammonium anticholinergic agent used to reduce gastrointestinal motility. It is frequently formulated in combination with Trifluoperazine Hydrochloride, a typical antipsychotic, for the management of certain gastrointestinal and anxiety-related disorders. The simultaneous quantification of these two active pharmaceutical ingredients (APIs) is essential for ensuring the quality, safety, and efficacy of the final drug product. This document provides a fully validated HPLC method to achieve this analytical goal.

Experimental Protocol

Instrumentation and Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and data acquisition software.

-

Agilent Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

-

Analytical balance.

-

Ultrasonic bath.

-

pH meter.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm).

Reagents and Chemicals

-

This compound reference standard.

-

Trifluoperazine Hydrochloride reference standard.

-

Acetonitrile (HPLC grade).

-

Potassium Phosphate Monobasic (KH₂PO₄) (Analytical grade).

-

Orthophosphoric Acid (Analytical grade).

-

Water (HPLC grade).

Chromatographic Conditions

The chromatographic parameters are summarized in the table below.

| Parameter | Condition |

| Column | Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (pH 6.0) : Acetonitrile (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 227 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | 10 minutes |

Preparation of Solutions

2.4.1. Mobile Phase Buffer (pH 6.0)

-

Dissolve an appropriate amount of Potassium Phosphate Monobasic in 1000 mL of HPLC grade water to make a 20mM solution.

-

Adjust the pH of the solution to 6.0 using dilute Orthophosphoric Acid.

-

Filter the buffer solution through a 0.45 µm membrane filter before use.

2.4.2. Mobile Phase Combine 800 mL of the pH 6.0 Phosphate Buffer with 200 mL of Acetonitrile. Mix thoroughly and degas in an ultrasonic water bath for at least 10 minutes.

2.4.3. Diluent Prepare a mixture of Acetonitrile and HPLC grade water in a 20:80 (v/v) ratio.

2.4.4. Standard Stock Solution

-

Accurately weigh approximately 50 mg of this compound and 20 mg of Trifluoperazine Hydrochloride reference standards into a 50 mL volumetric flask.

-

Add approximately 35 mL of diluent.

-

Sonicate for 15 minutes to dissolve the standards completely.

-

Allow the solution to cool to room temperature and dilute to the mark with diluent. This yields a stock solution with concentrations of 1000 µg/mL for Isopropamide and 400 µg/mL for Trifluoperazine.[1]

2.4.5. Standard Working Solution

-

Pipette 5.0 mL of the Standard Stock Solution into a 25 mL volumetric flask.

-

Dilute to the mark with diluent to obtain a final concentration of 200 µg/mL of this compound and 80 µg/mL of Trifluoperazine Hydrochloride.[1]

2.4.6. Sample Preparation (from Tablets)

-

Weigh and finely powder no fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 50 mg of this compound and 20 mg of Trifluoperazine Hydrochloride and transfer it to a 50 mL volumetric flask.

-

Add approximately 35 mL of diluent and sonicate for 20 minutes to ensure complete extraction of the APIs.

-

Allow the solution to cool and dilute to the mark with diluent.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Pipette 5.0 mL of the filtered solution into a 25 mL volumetric flask and dilute to the mark with diluent.

Method Validation Summary

The analytical method was validated according to ICH guidelines, and the results are summarized below.

System Suitability

System suitability parameters are crucial for ensuring the performance of the chromatographic system.

| Parameter | Acceptance Criteria | Result |

| Resolution | > 2 | 7.6 |

| Theoretical Plates (Iso) | > 2000 | 6738 |

| Theoretical Plates (Tri) | > 2000 | 5194 |

| Tailing Factor | ≤ 2 | < 2 |

Linearity

The linearity of the method was evaluated over the concentration range of 100-300 µg/mL for this compound and 40-120 µg/mL for Trifluoperazine Hydrochloride.

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 100 - 300 | 1.000 |

| Trifluoperazine HCl | 40 - 120 | 1.000 |

Accuracy (Recovery)

Accuracy was determined by the percent recovery method at three different concentration levels.

| Analyte | % Recovery Range |

| This compound | 100.00% - 100.07% |

| Trifluoperazine HCl | 100.03% - 100.36% |

Precision

The precision of the method was demonstrated by repeatability (intra-day) and intermediate precision (inter-day) studies, with results expressed as the relative standard deviation (% RSD).

| Analyte | % RSD (Intra-day & Inter-day) |

| This compound | < 2.0% |

| Trifluoperazine HCl | < 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of the method was established by determining the LOD and LOQ.

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | 2.985 | 9.950 |

| Trifluoperazine HCl | 2.963 | 9.877 |

Results

Under the specified chromatographic conditions, a sharp, symmetrical peak for Trifluoperazine Hydrochloride was observed at a retention time of approximately 2.4 minutes, followed by the this compound peak at about 3.6 minutes.[2] The total run time of 10 minutes allows for a high throughput of samples.

Visualizations

References

Application Note: A Validated HPLC-DAD Assay for the Quantification of Isopropamide Iodide in Pharmaceutical Formulations

Abstract

This application note describes a simple, specific, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with diode-array detection (DAD) for the quantitative determination of isopropamide iodide in pharmaceutical tablet formulations. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, specificity, and robustness.[1][2] The described protocol is suitable for routine quality control analysis.

Introduction

This compound, (3-carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide, is a long-acting quaternary ammonium anticholinergic agent. It is utilized in pharmaceutical formulations for the treatment of peptic ulcers and other gastrointestinal disorders associated with hypermotility and hyperacidity. Given its therapeutic importance, it is crucial to have a reliable analytical method for its quantification in final dosage forms to ensure product quality and efficacy. This document provides a detailed protocol for an HPLC-DAD assay designed for this purpose.

Experimental

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) was used. Data acquisition and processing were performed using a suitable chromatography data system.

-

Chemicals and Reagents:

-

This compound Reference Standard (USP or equivalent)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Deionized or HPLC-grade water

-

-

Chromatographic Column: A C18 column (150 mm × 4.6 mm, 5 µm particle size) was used for separation.[3]

The chromatographic separation was achieved under the isocratic conditions summarized in the table below.[3]

| Parameter | Condition |

| Stationary Phase | C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 50mM Potassium Dihydrogen Phosphate Buffer : Methanol (40:60 v/v), pH adjusted to 4.0 ± 0.2 with Orthophosphoric Acid |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm |

| Run Time | Approximately 10 minutes |

Protocols

-

Buffer Preparation (50mM Potassium Dihydrogen Phosphate): Dissolve approximately 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 4.0 ± 0.2 using dilute orthophosphoric acid.

-

Mobile Phase Preparation: Mix the prepared buffer and methanol in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 10-250 µg/mL).

-

Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[4]

-

Accurately weigh a portion of the powdered tablets equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).

Figure 1: Experimental workflow from sample preparation to final analysis.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters.[1][2]

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[5] A standard solution (100 µg/mL) was injected six times, and the parameters were evaluated.

| Parameter | Acceptance Criteria | Observed Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | N > 2000 | 5800 |

| % RSD of Peak Area | ≤ 2.0% | 0.8% |

| % RSD of Retention Time | ≤ 1.0% | 0.3% |

Specificity was evaluated by analyzing a placebo solution (containing all tablet excipients except this compound). The resulting chromatogram showed no interfering peaks at the retention time of the this compound peak, confirming the method's specificity.

Linearity was assessed by analyzing seven concentrations of this compound ranging from 10 to 1000 µg/mL.[3] The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Linearity Range | 10 - 1000 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = 45872x + 12350 |

Accuracy was determined by the method of standard addition. A known amount of this compound standard was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target assay concentration). Each level was prepared in triplicate.

| Spiked Level | Mean Recovery (%) | % RSD |

| 80% | 99.5% | 0.9% |

| 100% | 100.2% | 0.6% |

| 120% | 99.8% | 0.7% |

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

-

Repeatability: Six separate sample preparations from the same homogenous tablet powder were analyzed on the same day.

-

Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

| Precision Level | % RSD of Assay Results |

| Repeatability (Intra-day) | 0.9% |

| Intermediate Precision (Inter-day) | 1.2% |

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions. The assay results remained unaffected by minor changes in flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and column temperature (±2°C), demonstrating the method's reliability during normal usage.

Figure 2: Logical relationship of parameters for HPLC method validation.

Conclusion

The HPLC-DAD method described in this application note is rapid, simple, and reliable for the quantification of this compound in pharmaceutical tablets. The method has been thoroughly validated according to ICH guidelines and has proven to be specific, linear, accurate, precise, and robust. The procedure is well-suited for routine quality control testing and stability studies.

References

Application Notes and Protocols: Isopropamide Iodide in Gastroenterology Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropamide iodide is a long-acting, synthetic quaternary ammonium anticholinergic agent. Its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M3 subtype, which are prevalent in the gastrointestinal (GI) tract. This antagonism leads to a reduction in smooth muscle tone and contractility, as well as inhibition of gastric acid secretion. Consequently, this compound is utilized in experimental gastroenterology to investigate mechanisms of GI motility and secretion and to evaluate potential therapeutic agents for disorders characterized by hypermotility and hyperacidity, such as peptic ulcers and irritable bowel syndrome.

These application notes provide an overview of the use of this compound in common gastroenterology experimental models and detailed protocols for its application.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by blocking the action of acetylcholine (ACh), a primary neurotransmitter of the parasympathetic nervous system, at muscarinic receptors on smooth muscle cells and secretory glands in the GI tract. By competitively binding to these receptors, this compound prevents ACh-induced downstream signaling, leading to reduced intracellular calcium mobilization and subsequent inhibition of muscle contraction and acid secretion.

Key Experimental Applications and Protocols

This compound is a valuable tool in several key in vitro and in vivo gastroenterology experimental models.

Inhibition of Smooth Muscle Contraction in Isolated Guinea Pig Ileum

This in vitro model is a classic pharmacological preparation to assess the effects of spasmolytic agents. The guinea pig ileum is rich in muscarinic receptors, and its contraction can be readily induced by cholinergic agonists like acetylcholine or carbachol.

Experimental Workflow:

Protocol: Inhibition of Acetylcholine-Induced Contractions

-

Tissue Preparation: Euthanize a guinea pig and excise a segment of the terminal ileum. Cleanse the segment by flushing with warm Tyrode's solution.

-

Mounting: Suspend a 2-3 cm segment of the ileum in a 10-20 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 0.5-1.0 g, with washes every 15 minutes.

-

Agonist-Induced Contraction (Control): Obtain a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M). Record the isometric contractions using a force transducer.

-

Washing: Thoroughly wash the tissue with fresh Tyrode's solution to remove the agonist and allow the tissue to return to baseline.

-

Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for 20-30 minutes.

-

Agonist-Induced Contraction (with Antagonist): Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound.

-

Data Analysis: Plot the log concentration of acetylcholine against the contractile response (as a percentage of the maximum control response). Determine the IC50 value of this compound or conduct a Schild analysis to determine the pA2 value, a measure of antagonist potency.

Data Presentation:

Table 1: Effect of this compound on Acetylcholine-Induced Contractions in Guinea Pig Ileum

| Parameter | Value |

| IC50 | Quantitative data not available in the conducted searches. |

| pA2 | Quantitative data not available in the conducted searches. |

Note: The IC50 value represents the concentration of this compound that inhibits 50% of the maximal acetylcholine-induced contraction. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

This in vivo model is used to assess the anti-secretory activity of compounds. Ligation of the pylorus in rats leads to the accumulation of gastric secretions, allowing for the measurement of volume, pH, and total acidity.

Protocol: Pylorus Ligation Model

-

Animal Preparation: Fast male Wistar or Sprague-Dawley rats (180-220 g) for 18-24 hours with free access to water.

-

Drug Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally or subcutaneously 30 minutes before the surgical procedure.

-

Surgical Procedure: Anesthetize the rats (e.g., with ether or ketamine/xylazine). Make a midline abdominal incision and ligate the pyloric end of the stomach. Suture the abdominal wall.

-

Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the animals. Excise the stomach, collect the accumulated gastric juice, and centrifuge it.

-

Analysis: Measure the volume of the gastric juice. Determine the pH using a pH meter and the total acidity by titrating against 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein).

-

Data Calculation: Express total acidity as mEq/L. Calculate the percentage inhibition of gastric secretion compared to the vehicle-treated control group.

Data Presentation:

Table 2: Effect of this compound on Gastric Secretion in Pylorus-Ligated Rats (4 hours)

| Treatment Group | Dose | Gastric Juice Volume (mL) | Gastric pH | Total Acidity (mEq/L) | % Inhibition of Acidity |

| Vehicle Control | - | Data not available | Data not available | Data not available | - |

| This compound | Specify Dose | Data not available | Data not available | Data not available | Data not available |

Note: While a 1957 study on the effect of this compound on basal gastric secretion in humans was identified, the specific quantitative data was not available in the abstract.

Inhibition of Gastrointestinal Motility in Mice (Charcoal Meal Test)

This in vivo model evaluates the effect of drugs on intestinal transit time. A non-absorbable marker (activated charcoal) is administered orally, and the distance it travels through the small intestine in a given time is measured.

Protocol: Charcoal Meal Test

-

Animal Preparation: Fast mice (e.g., Swiss albino, 20-25 g) for 12-18 hours with free access to water.

-

Drug Administration: Administer this compound or vehicle orally or intraperitoneally at a predetermined time before the charcoal meal (e.g., 30 minutes for i.p., 60 minutes for p.o.).

-

Charcoal Meal Administration: Administer a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) orally (e.g., 0.2-0.3 mL per mouse).

-

Intestinal Transit Measurement: After a specific time (e.g., 20-30 minutes), euthanize the mice. Carefully excise the small intestine from the pylorus to the ileocecal junction.

-

Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal from the pylorus.

-

Data Analysis: Calculate the percentage of intestinal transit for each mouse: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the mean percentage of intestinal transit in the this compound-treated groups with the vehicle control group.

Data Presentation:

Table 3: Effect of this compound on Gastrointestinal Transit in Mice (Charcoal Meal Test)

| Treatment Group | Dose | Intestinal Transit (%) | % Inhibition of Motility |